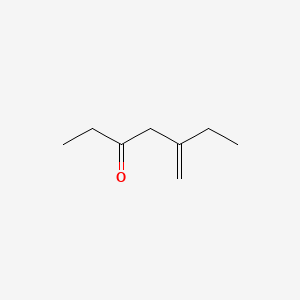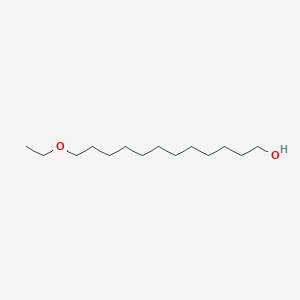
12-Ethoxydodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Ethoxydodecan-1-ol: is a fatty alcohol with the molecular formula C14H30O2 . It is a colorless, water-insoluble liquid that is often used in various industrial applications due to its surfactant properties. This compound is part of the broader class of fatty alcohols, which are known for their use in detergents, lubricants, and personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethoxydodecan-1-ol typically involves the ethoxylation of dodecanol. This process includes the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include temperatures ranging from 120°C to 180°C and pressures of 1-2 atmospheres.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where dodecanol and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to ensure the desired degree of ethoxylation. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 12-Ethoxydodecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to yield hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products:
Oxidation: Produces dodecanoic acid or dodecanal.
Reduction: Yields dodecane.
Substitution: Forms compounds like dodecyl chloride or dodecyl bromide.
Aplicaciones Científicas De Investigación
12-Ethoxydodecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 12-Ethoxydodecan-1-ol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparación Con Compuestos Similares
1-Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Hexadecan-1-ol: Another fatty alcohol with a longer carbon chain, leading to different physical properties and applications.
Octadecan-1-ol: Similar to hexadecan-1-ol but with an even longer carbon chain.
Uniqueness: 12-Ethoxydodecan-1-ol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other fatty alcohols. This makes it particularly valuable in applications requiring efficient emulsification and solubilization.
Propiedades
Número CAS |
51309-18-3 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
12-ethoxydodecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-2-16-14-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |
Clave InChI |
JHDRIKBVRZZHCU-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


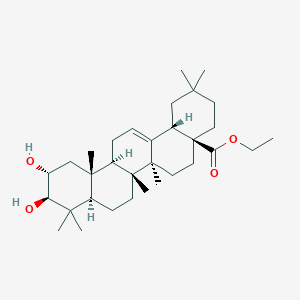
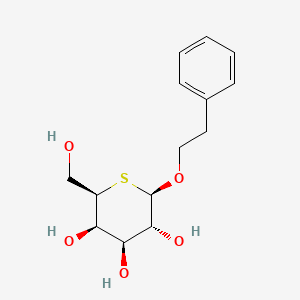
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
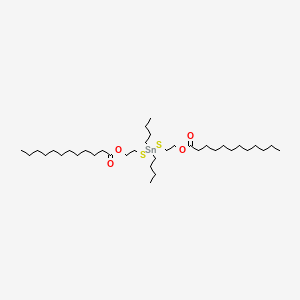
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
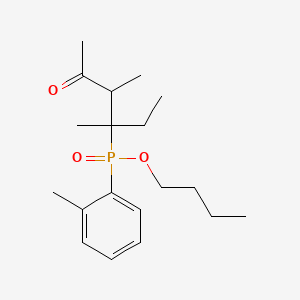
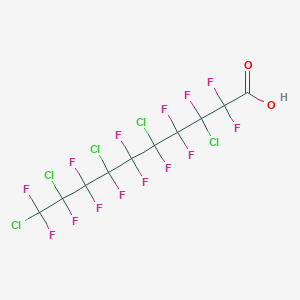
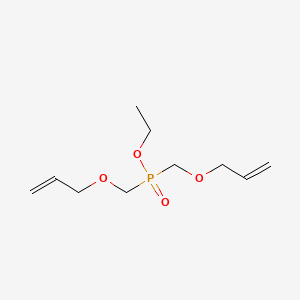
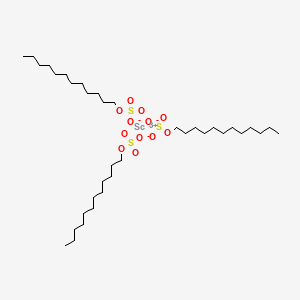
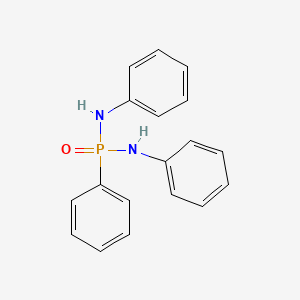
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
